Cas no 1341376-97-3 (2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine)
2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
- RP24825
- 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
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- Inchi: 1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3
- InChI Key: FQJLICWPZNPWND-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(CN2C=CC=C2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Topological Polar Surface Area: 27
2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M335748-10mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M335748-50mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M335748-100mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 100mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM412728-250mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM412728-500mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM412728-1g |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AV45861-2.5g |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95% | 2.5g |
$1981.00 | 2024-04-20 | |
| A2B Chem LLC | AV45861-50mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95% | 50mg |
$265.00 | 2024-04-20 | |
| A2B Chem LLC | AV45861-100mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95% | 100mg |
$379.00 | 2024-04-20 | |
| A2B Chem LLC | AV45861-250mg |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine |
1341376-97-3 | 95% | 250mg |
$526.00 | 2024-04-20 |
2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Unlocking the Potential of 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine (CAS No. 1341376-97-3): A Comprehensive Overview
In the ever-evolving landscape of chemical research and pharmaceutical development, 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine (CAS No. 1341376-97-3) has emerged as a compound of significant interest. This heterocyclic organic molecule, characterized by its unique pyridine core modified with methoxy and pyrrole substituents, offers a wide array of potential applications in medicinal chemistry, material science, and agrochemical research. Its molecular structure, featuring a 1H-pyrrol-1-ylmethyl group at the 6-position of the pyridine ring, provides distinct electronic and steric properties that make it a valuable building block for drug discovery and functional materials.
The synthesis of 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Researchers have developed various synthetic routes to this compound, often starting from commercially available 6-methyl-2-methoxypyridine or related precursors. The introduction of the pyrrole moiety through N-alkylation or other coupling reactions represents a key step in the synthesis, requiring optimization to maximize efficiency and minimize byproducts.
From a physicochemical perspective, 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine exhibits interesting properties that contribute to its utility in various applications. The compound typically appears as a pale yellow to colorless solid at room temperature, with moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide. Its methoxy group and pyrrole ring contribute to its electronic characteristics, making it potentially useful as a ligand in coordination chemistry or as a building block for more complex molecular architectures.
In pharmaceutical research, 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has attracted attention as a potential pharmacophore or intermediate in drug development. The pyridine-pyrrole hybrid structure resembles motifs found in several bioactive molecules, suggesting possible applications in the design of kinase inhibitors, receptor modulators, or antimicrobial agents. Recent studies have explored its incorporation into larger molecular frameworks targeting various disease pathways, particularly in oncology and central nervous system disorders.
The compound's potential extends beyond medicinal chemistry into materials science. Researchers are investigating 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine as a precursor for organic electronic materials, where its conjugated system and functional groups could contribute to charge transport properties. Its ability to coordinate with metals also makes it interesting for developing novel catalysts or luminescent materials. These applications align with current trends in sustainable chemistry and green technology development.
Analytical characterization of 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The 1H NMR spectrum typically shows distinct signals for the methoxy protons (around 3.8 ppm), pyridine ring protons, and pyrrole ring protons, providing a fingerprint for compound identification and purity assessment.
Recent advancements in synthetic methodology have improved access to 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, making it more readily available for research purposes. Modern catalytic systems and green chemistry approaches have enhanced the efficiency of its production, reducing waste and energy consumption. These developments are particularly relevant given the growing emphasis on sustainable chemical processes in both academic and industrial settings.
The stability profile of 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been the subject of several studies, with findings suggesting that it remains stable under standard storage conditions (room temperature, protected from light and moisture) for extended periods. However, like many nitrogen-containing heterocycles, it may be sensitive to strong acids or oxidizing agents, requiring appropriate handling precautions during experimental work.
In the context of current research trends, 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine aligns with several hot topics in chemical research. These include the development of novel heterocyclic compounds for drug discovery, the design of functional materials for organic electronics, and the exploration of sustainable synthetic methodologies. Its structural features make it particularly interesting for researchers working on molecular diversity-oriented synthesis and fragment-based drug design approaches.
From a commercial perspective, the availability of 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has increased in recent years, with several specialty chemical suppliers now offering this compound in research quantities. The pricing and availability typically depend on the scale required and the purity specifications, with custom synthesis options available for large-scale needs. This increased accessibility has facilitated broader investigation of its potential applications across different fields of chemistry.
Future research directions for 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine may include more detailed investigation of its biological activity profile, exploration of its coordination chemistry with various metals, and development of novel derivatives with enhanced properties. The compound's versatility suggests it will continue to be a valuable tool for researchers working at the interface of organic chemistry, medicinal chemistry, and materials science.
For researchers considering working with 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, it's important to consult the available literature on its synthesis, properties, and applications. Proper safety precautions should always be followed when handling chemical substances, including the use of appropriate personal protective equipment and adherence to institutional safety protocols. While not classified as highly hazardous, standard laboratory safety practices should be maintained when working with this or any other organic compound.
In summary, 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine (CAS No. 1341376-97-3) represents an interesting and versatile chemical building block with potential applications spanning multiple disciplines. Its unique structural features, combining pyridine, methoxy, and pyrrole moieties, offer numerous possibilities for molecular design and functionalization. As research continues to uncover new applications for this compound, its importance in various fields of chemistry is likely to grow, making it a valuable addition to the toolkit of researchers working in drug discovery, materials science, and beyond.
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